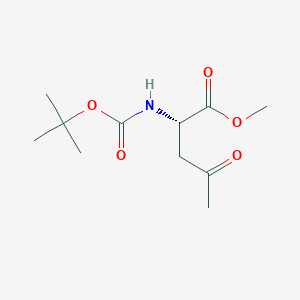

2-Phenyl-oxazole-4-carboxylic acid hydrazide

Übersicht

Beschreibung

“2-Phenyl-oxazole-4-carboxylic acid hydrazide” is a compound that contains an oxazole nucleus, which is a heterocyclic five-membered ring with atoms of nitrogen and oxygen . Oxazole derivatives have been investigated for their potential biological activities and have been used as a functional lead molecule in modern medicinal chemistry . They have been found to exhibit a variety of biological actions due to their ability to engage with many enzymes and receptors through diverse non-covalent bonds .

Synthesis Analysis

The synthesis of oxazole derivatives often involves the use of hydrazide–hydrazones . These are versatile compounds used for the synthesis of heterocyclic systems . In one study, new hydrazide–hydrazones of 2-propylquinoline-4-carboxylic acid were synthesized and screened for antibacterial activity .Molecular Structure Analysis

The structure of oxazole derivatives, including “2-Phenyl-oxazole-4-carboxylic acid hydrazide”, exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond . This allows these derivatives to exhibit potential applications in various fields such as agriculture, biotechnology, medicinal, chemical, and material sciences .Chemical Reactions Analysis

Oxazole derivatives can engage physiologically with many enzymes and receptors, resulting in a variety of biological actions . The specific chemical reactions of “2-Phenyl-oxazole-4-carboxylic acid hydrazide” are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives

- 2-Phenyl-oxazole-4-carboxylic acid hydrazide has been used in the synthesis of various heterocyclic compounds. For instance, it is a key starting material in the creation of 1,2,4-triazole derivatives and 1,3,4-oxadiazole systems, which are explored for their potential applications in different fields, including medicinal chemistry (Sikorski, Mischke, & Schulte, 1987), (Mamedov, Valeeva, & Antokhina, 1995).

Use in Organic Synthesis

- It serves as a versatile intermediate for the preparation of various organic compounds. For example, its derivatives have been synthesized and explored for their antimicrobial activities and other biological properties (Stanchev et al., 1999).

Application in Fluorescence Derivatization

- This hydrazide has been used as a precolumn derivatization reagent for carboxylic acids in high-performance liquid chromatography (HPLC), demonstrating its utility in analytical chemistry. This application is significant for the rapid and sensitive assay of carboxylic acids, including the analysis of fatty acids in human serum (Saito et al., 1995).

Role in Tuberculostatic Agents Synthesis

- The hydrazide has been involved in synthesizing compounds tested for their tuberculostatic activity. This highlights its potential use in developing new therapeutic agents (Foks et al., 2004).

Development of Polymeric Materials

- In the field of polymer science, this compound is used to synthesize polyhydrazides and poly(amide hydrazide)s with potential applications in materials science, owing to their unique properties like high thermal stability and solubility in organic solvents (Hsiao & He, 2001).

Use in Cyclization Reactions

- The hydrazide is utilized in cyclization reactions to create new chemical entities. Such cyclization reactions are crucial in the synthesis of complex organic molecules and have broad implications in synthetic organic chemistry (Vasilevskii, Pozdnyakov, & Shvartsberg, 1985).

Wirkmechanismus

Target of Action

Based on the general properties of carboxylic acids and oxazoles, it can be inferred that the compound may interact with various enzymes and receptors in the body .

Mode of Action

Oxazoles are known to form hydrazones, which can undergo further reactions . The hydrazone then undergoes loss of N2 gas along with protonation to give the alkane reaction product .

Biochemical Pathways

Carboxylic acids are known to undergo nucleophilic acyl substitution reactions . This suggests that 2-Phenyl-oxazole-4-carboxylic acid hydrazide may interact with these pathways.

Result of Action

Oxazoles have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-Phenyl-oxazole-4-carboxylic acid hydrazide. For instance, the compound’s reactivity may be enhanced in the presence of a strong acid .

Zukünftige Richtungen

Oxazole derivatives, including “2-Phenyl-oxazole-4-carboxylic acid hydrazide”, continue to be of interest in the field of medicinal chemistry due to their diverse and wide spectrum of biological properties . The important information presented in the available resources may work as impetus for new views in the pursuit of rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Eigenschaften

IUPAC Name |

2-phenyl-1,3-oxazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-13-9(14)8-6-15-10(12-8)7-4-2-1-3-5-7/h1-6H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDINABTWCHMNSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CO2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701248680 | |

| Record name | 4-Oxazolecarboxylic acid, 2-phenyl-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701248680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-oxazole-4-carboxylic acid hydrazide | |

CAS RN |

90946-23-9 | |

| Record name | 4-Oxazolecarboxylic acid, 2-phenyl-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90946-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxazolecarboxylic acid, 2-phenyl-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701248680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[[4-(1,1-Dimethylethoxy)phenoxy]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]-1-naphthalenylmethanone](/img/structure/B1399069.png)

acetic acid](/img/structure/B1399070.png)

![5,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1399072.png)

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid](/img/structure/B1399075.png)